molecular formula C8H10N2O3 B10844842 (5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one CAS No. 406934-09-6

(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

Cat. No. B10844842
CAS RN: 406934-09-6
M. Wt: 182.18 g/mol
InChI Key: SITMGBVDSOSSTH-SSDOTTSWSA-N
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Description

5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one typically involves the formation of the oxazolidinone ring through intramolecular cyclization. One common method includes the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase B by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis .

Similar Compounds:

Uniqueness: 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its combination of pyrrole and oxazolidinone rings, which imparts distinct chemical reactivity and potential biological activity. Its hydroxymethyl group also provides a site for further functionalization, making it a versatile compound for various applications.

properties

CAS RN

406934-09-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m1/s1

InChI Key

SITMGBVDSOSSTH-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1N2C=CC=C2)CO

Canonical SMILES

C1C(OC(=O)N1N2C=CC=C2)CO

Origin of Product

United States

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